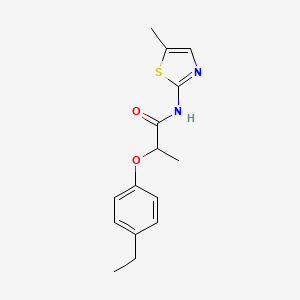

![molecular formula C23H20N4O3S B4615432 4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)

4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole

説明

4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Triazole derivatives are synthesized through various chemical reactions, utilizing different substituents to achieve desired properties and activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-component reactions, allowing for the introduction of various substituents at specific positions on the triazole ring. One common method is the metal-free synthesis from primary amines, ketones, and azides, leading to 1,5-disubstituted triazoles (Vo, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including bond lengths and angles, can be determined through crystallography and spectroscopic methods. For instance, the crystal structure analysis reveals the planarity of the triazole ring and its dihedral angles with adjacent phenyl rings, providing insights into the compound's molecular geometry and potential reactivity (Ding et al., 2008).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including bromine to lithium exchange reactions, enabling further functionalization of the triazole ring. These reactions are crucial for synthesizing more complex molecules with specific biological or physical properties (Iddon & Nicholas, 1996).

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including 4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole, have been explored in various studies. These compounds are synthesized through multi-component reactions, cyclization, or condensation processes. Their structural elucidation often involves spectroscopic techniques such as NMR, FTIR, and mass spectrometry. For example, a study on the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction highlights the versatility of triazole chemistry in producing heterocyclic compounds with potential biological activities (V. Vo, 2020).

Antimicrobial and Antifungal Activities

Several triazole derivatives have been reported to exhibit antimicrobial and antifungal activities. These activities are assessed against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The antimicrobial efficacy of these compounds underscores their potential as therapeutic agents in treating infectious diseases. For instance, a study on the synthesis, characterization, and antimicrobial activity of metal ion complexes with polydentate 1,2,4-triazole ligand demonstrates the antimicrobial potential of these complexes (Sarab Mahdi Al-Alzawi et al., 2023).

Molecular Docking and Biological Evaluation

Triazole derivatives are also subjects of molecular docking studies to evaluate their potential as inhibitors against various biological targets, including enzymes and receptors involved in cancer and other diseases. These studies help in understanding the mechanism of action and optimizing the structural features for enhanced activity. For example, research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors presents detailed insights into the anti-cancer properties through density functional theory and molecular docking (A. Karayel, 2021).

Anticonvulsant and Antituberculosis Activity

Furthermore, some triazole derivatives are investigated for their anticonvulsant and antituberculosis activities. These studies involve various in vitro and in vivo models to evaluate the therapeutic potential of triazole compounds in neurological disorders and tuberculosis, respectively. The synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents is an example where triazole derivatives are explored for their potential in combating tuberculosis and microbial infections (Pushkal Samadhiya et al., 2014).

特性

IUPAC Name |

4-(4-ethoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-2-30-21-14-12-19(13-15-21)26-22(18-6-4-3-5-7-18)24-25-23(26)31-16-17-8-10-20(11-9-17)27(28)29/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPCGMDNYPHKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615349.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4615365.png)

![2-methoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B4615368.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)

![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)

![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)